molecular formula C16H34O B2751050 2-Ethylhexyl octyl ether CAS No. 2173602-24-7

2-Ethylhexyl octyl ether

Cat. No.: B2751050
CAS No.: 2173602-24-7
M. Wt: 242.447
InChI Key: RWWSWXSWYKJBCE-UHFFFAOYSA-N
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Description

2-Ethylhexyl octyl ether is an organic compound with the molecular formula C16H34O. It is an ether, which means it contains an oxygen atom connected to two alkyl or aryl groups. This compound is known for its use in various industrial applications due to its chemical stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl octyl ether can be synthesized through the etherification of 2-ethylhexanol and octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows: [ \text{C8H17OH} + \text{C8H17OH} \rightarrow \text{C16H34O} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the efficiency of the etherification process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl octyl ether primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as halides or alkoxides. For example, the reaction with hydrogen halides can lead to the formation of alkyl halides and alcohols.

    Oxidation Reactions: Oxidation can occur using reagents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

Major Products Formed:

    Substitution Reactions: Alkyl halides and alcohols.

    Oxidation Reactions: Carboxylic acids and ketones.

Scientific Research Applications

2-Ethylhexyl octyl ether has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It serves as a medium for the extraction and purification of biological compounds.

    Medicine: It is utilized in the formulation of pharmaceuticals and as a carrier for drug delivery systems.

    Industry: It is employed as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.

Mechanism of Action

The mechanism of action of 2-ethylhexyl octyl ether is primarily based on its ability to act as a solvent and carrier. It interacts with molecular targets by dissolving or dispersing other compounds, facilitating their transport and reaction. The pathways involved include solubilization and diffusion, which enhance the bioavailability and efficacy of active ingredients.

Comparison with Similar Compounds

    2-Nitrophenyl octyl ether: Used as a plasticizer and in the extraction of polar substances.

    Bis(2-ethylhexyl) sebacate: A non-polar plasticizer used in the formation of thin plasticized membranes.

    2-Ethylhexyl salicylate: An ester used in sunscreens to absorb UVB radiation.

Uniqueness: 2-Ethylhexyl octyl ether stands out due to its balanced hydrophobic and hydrophilic properties, making it an effective solvent and carrier in various applications. Its chemical stability and low reactivity also contribute to its versatility and safety in industrial and research settings.

Properties

IUPAC Name

1-(2-ethylhexoxy)octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-4-7-9-10-11-12-14-17-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWSWXSWYKJBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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